Morpholine, 1-(2,4-dimethoxythiobenzoyl)-

Description

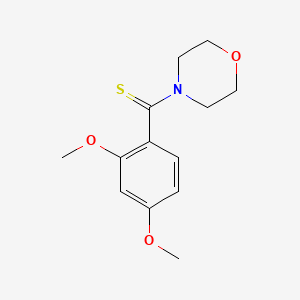

Morpholine, 1-(2,4-dimethoxythiobenzoyl)- is an organic compound that features a morpholine ring substituted with a 2,4-dimethoxythiobenzoyl group

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-morpholin-4-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-15-10-3-4-11(12(9-10)16-2)13(18)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINGICSUWDIIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=S)N2CCOCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220997 | |

| Record name | Morpholine, 1-(2,4-dimethoxythiobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70733-84-5 | |

| Record name | Morpholine, 1-(2,4-dimethoxythiobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070733845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 1-(2,4-dimethoxythiobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 1-(2,4-dimethoxythiobenzoyl)- typically involves the reaction of morpholine with 2,4-dimethoxythiobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 1-(2,4-dimethoxythiobenzoyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the benzoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products include sulfoxides and sulfones.

Reduction: The major products include alcohols and amines.

Substitution: The major products depend on the nucleophile used but can include various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 1-(2,4-dimethoxythiobenzoyl)- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of morpholine, 1-(2,4-dimethoxythiobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Morpholine, 1-(3,5-dimethoxythiobenzoyl)

- Morpholine, 1-(2,4-dimethoxybenzoyl)

- Morpholine, 1-(2,4-dimethoxythiophenyl)

Uniqueness

Morpholine, 1-(2,4-dimethoxythiobenzoyl)- is unique due to the presence of the 2,4-dimethoxythiobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

Morpholine derivatives are a significant class of compounds in medicinal chemistry, exhibiting diverse biological activities. The specific compound "Morpholine, 1-(2,4-dimethoxythiobenzoyl)-" has garnered attention for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Morpholine Derivatives

Morpholine is a cyclic amine that serves as a versatile scaffold in drug design. Its derivatives have been explored for various pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. The incorporation of functional groups into the morpholine structure can significantly enhance its biological properties.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of morpholine derivatives. For instance, thiosemicarbazones (TSCs) containing morpholine rings have shown promising anti-tumor activity. A study synthesized 35 novel TSCs, including those with morpholine moieties, which demonstrated selective anti-proliferative effects against various cancer cell lines. Compounds 1d and 3c were particularly noted for their ability to generate reactive oxygen species (ROS), a mechanism crucial for their anti-cancer efficacy .

Table 1: Anti-Cancer Activity of Morpholine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1d | HeLa | 5.0 | ROS generation |

| 3c | M109 Lung Carcinoma | 0.4 | Ribonucleotide reductase inhibition |

| 1h | Ovarian ID8 | 9.40 | Carbonic anhydrase inhibition |

The biological activity of morpholine derivatives can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The ability of certain morpholine-based compounds to produce ROS is essential for their cytotoxic effects on tumor cells .

- Enzyme Inhibition : Morpholine derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrase and BACE-1 (beta-site amyloid precursor protein cleaving enzyme) .

Neuroprotective Effects

Morpholine derivatives also exhibit significant neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. For example, compounds derived from morpholine have shown the ability to cross the blood-brain barrier and modulate neurotransmitter activity, which is crucial for addressing symptoms associated with these conditions .

Table 2: Neuroprotective Activity of Morpholine Derivatives

Case Studies

- Thiosemicarbazones with Morpholine Rings : A study demonstrated that specific thiosemicarbazone derivatives incorporating morpholine rings exhibited potent anti-cancer activity against human tumor xenografts in vivo. These compounds not only inhibited tumor growth but also showed minimal toxicity to normal cells .

- Ovarian Cancer Research : Recent investigations into morpholine-acetamide derivatives revealed that they significantly inhibited ovarian cancer cell proliferation while effectively targeting hypoxia-inducible factor-1 (HIF-1α), a critical regulator in cancer progression .

Q & A

Basic: What analytical techniques are recommended for characterizing Morpholine, 1-(2,4-dimethoxythiobenzoyl)- in research settings?

Answer:

For structural elucidation and purity assessment, researchers should employ a combination of techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to confirm the thiobenzoyl and dimethoxy substituents. Cross-validate with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity and detect impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=S stretch at ~1100–1250 cm) to verify the thiocarbonyl moiety .

Advanced: How can researchers resolve contradictions in reported toxicity data for morpholine derivatives?

Answer:

Contradictions often arise from variations in experimental design or exposure models. To address these:

- Dose-Response Analysis : Compare studies using standardized dose metrics (e.g., mg/kg body weight) and exposure durations. For example, IARC’s evaluation of morpholine found inadequate evidence for carcinogenicity in experimental animals, but this may not account for metabolic activation pathways specific to thiobenzoyl derivatives .

- In Vitro/In Vivo Correlation : Use human cell lines (e.g., HepG2 for hepatic metabolism) to validate findings from rodent studies, particularly for reactive metabolites .

- Mechanistic Studies : Employ transcriptomics or proteomics to identify biomarkers of toxicity (e.g., oxidative stress markers) and clarify conflicting outcomes .

Basic: What safety protocols are critical when handling Morpholine, 1-(2,4-dimethoxythiobenzoyl)- in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis steps .

- Ventilation : Maintain airflow rates ≥0.5 m/s in hoods to minimize inhalation risks. Install local exhaust ventilation near reaction setups .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent aerosolization .

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

Advanced: What experimental strategies are effective in assessing the photostability of this compound under varying conditions?

Answer:

Photostability studies should simulate realistic environmental and storage conditions:

- Light Exposure Chambers : Expose samples to UV-A (320–400 nm) and UV-B (280–320 nm) radiation at controlled intensities (e.g., 1.5 W/m²) to mimic sunlight .

- HPLC-MS Monitoring : Track degradation products over time. For example, thiobenzoyl groups may oxidize to sulfoxides or sulfones under UV light, altering chromatographic retention times .

- Accelerated Aging Tests : Combine elevated temperature (40–60°C) with 75% relative humidity to assess synergistic degradation effects .

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict bond dissociation energies and identify vulnerable structural motifs (e.g., C=S bonds) .

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Reagent Selection : Use 2,4-dimethoxythiobenzoyl chloride as the acylating agent and morpholine in a 1:1.2 molar ratio to minimize side reactions .

- Solvent Optimization : Conduct reactions in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis of the thiobenzoyl group .

- Workup Procedures : Quench reactions with ice-cold water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Quality Control : Validate purity at each step using TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) and confirm intermediates via melting point analysis .

Advanced: What methodologies are recommended for studying the environmental fate of this compound?

Answer:

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure aerobic degradation in soil/water systems. Monitor thiobenzoyl cleavage via LC-MS .

- Ecotoxicology Testing : Expose Daphnia magna or Danio rerio (zebrafish) to sublethal concentrations (e.g., 0.1–10 mg/L) and assess endpoints like motility or gene expression .

- Adsorption Studies : Perform batch experiments with soil samples to determine adsorption coefficients (Kd) using the Freundlich isotherm model .

- Hydrolysis Kinetics : Measure pH-dependent degradation rates (pH 4–9) at 25°C and identify hydrolytic byproducts via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.